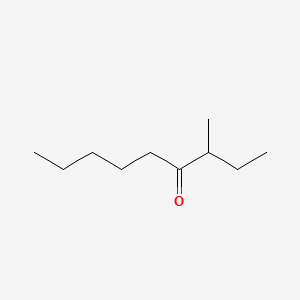

3-Methyl-4-nonanone

描述

3-Methyl-4-nonanone is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-4-nonanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic dehydrogenation of 3-methyl-4-nonanol. This process involves the use of metal catalysts such as copper or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate, the ketone can be converted to 3-methyl-4-nonanoic acid.

Reduction: The compound can be reduced to 3-methyl-4-nonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), acidic conditions, elevated temperatures.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), room temperature or slightly elevated temperatures.

Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi), room temperature or slightly elevated temperatures.

Major Products:

Oxidation: 3-Methyl-4-nonanoic acid.

Reduction: 3-Methyl-4-nonanol.

Substitution: Various derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Identification

3-Methyl-4-nonanone is characterized by its distinct structural features, which include a carbonyl group and a branched alkyl chain. The compound can be identified using various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which is essential for its quantification and characterization in different matrices.

Applications in Flavor and Fragrance Industry

Flavor Profile:

this compound is recognized for its pleasant aroma, contributing to the flavor profiles of various food products. It is often utilized in the formulation of flavoring agents due to its fruity notes.

Case Study:

A study analyzing volatile compounds in honey identified this compound as a significant contributor to the aroma profile from specific botanical origins. The compound was detected using headspace gas chromatography coupled with mass spectrometry, demonstrating its relevance in flavor chemistry .

Applications in Analytical Chemistry

Quantitative Analysis:

The compound serves as a standard reference in analytical chemistry for developing methods to detect and quantify other volatile organic compounds (VOCs). Its stability and distinct mass spectral signature make it suitable for use in calibration curves.

Data Table:

| Compound | Detection Method | Concentration Range (ng/g) | Incidence (%) |

|---|---|---|---|

| This compound | GC-MS | 0.016–1.00 | 100 |

| Nonanal | GC-MS | 0.016–1.00 | 94.1 |

| Decanal | GC-MS | 0.016–1.00 | 100 |

This table illustrates the detection capabilities of GC-MS for various compounds, highlighting the prominence of this compound in analytical applications .

Environmental Monitoring

Volatile Organic Compounds:

this compound is also studied as a volatile organic compound released from various sources, including biological processes and industrial activities. Its presence can serve as an indicator of environmental quality.

Case Study:

Research focusing on the chemical fingerprints of gastric tissues revealed alterations in VOCs associated with gastric cancer, including this compound. This finding emphasizes its potential role as a biomarker for disease detection .

Odorant Receptor Interaction:

Recent studies have shown that this compound interacts selectively with specific odorant receptors, suggesting potential applications in sensory biology and neurobiology.

Research Findings:

A study demonstrated that this compound activates the odorant receptor OR1A1 significantly more than other tested compounds, indicating its unique sensory properties . This specificity could lead to further exploration in flavor enhancement or therapeutic applications targeting olfactory receptors.

作用机制

The mechanism of action of 3-Methyl-4-nonanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. In antimicrobial applications, this compound may disrupt microbial cell membranes, leading to cell lysis and death .

相似化合物的比较

2-Nonanone: Another ketone with a similar structure but differing in the position of the methyl group.

4-Nonanone: A structural isomer with the carbonyl group at a different position.

3-Methyl-2-nonanone: Similar to 3-Methyl-4-nonanone but with the carbonyl group at the second carbon.

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The position of the methyl group and the carbonyl group provides distinct chemical properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and industrial applications.

生物活性

- Molecular Weight : Approximately 156.2652 g/mol

- Structure :

- Branched Ketone : Methyl group at C3 and a carbonyl group at C4.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Nonanone | Linear structure with a ketone group at C2. | |

| 3-Methyl-4-nonanol | Alcohol counterpart with similar branching structure. | |

| 5-Methyl-2-heptanone | Similar methyl substitution but shorter carbon chain. |

The structural characteristics of 3-Methyl-4-nonanone may confer distinct biological activities compared to linear or other branched ketones.

Biological Activity

Currently, there is no comprehensive research available that explicitly describes the biological activity or specific mechanisms of action for this compound. However, some insights can be drawn from related compounds and general ketone behavior:

- Potential Antimicrobial Properties : Ketones often exhibit varying degrees of antimicrobial activity. While specific studies on this compound are lacking, related ketones have shown effectiveness against various bacterial strains.

- Flavor and Fragrance Applications : The compound's pleasant odor profile makes it valuable in the fragrance industry, which often correlates with certain biological activities, such as attracting pollinators or repelling pests.

- Health Implications : Some ketones have been studied for their effects on metabolic processes; however, direct studies on this compound are needed to establish any health-related benefits or risks.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research highlights the importance of further investigation:

- A study on related compounds demonstrated that certain methyl-substituted ketones possess lipid-lowering features and could influence metabolic syndrome outcomes in animal models. This suggests that further exploration of this compound could yield significant findings in metabolic health contexts .

- Another research highlighted the antitumor properties of compounds found in plants, indicating that similar structures might be explored for therapeutic potential .

属性

IUPAC Name |

3-methylnonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOGZBJENMQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35778-39-3 | |

| Record name | 3-Methyl-4-nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。